molecular formula C18H17FN2O4 B450716 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate

5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate

Cat. No.: B450716
M. Wt: 344.3g/mol
InChI Key: TXOJKNHGDGYPOO-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate is a complex organic compound with the molecular formula C18H17FN2O4 and a molar mass of 344.34 g/mol . This compound is characterized by the presence of a fluorobenzoyl group, a carbohydrazonoyl group, and a methoxybenzyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate typically involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with hydrazine to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-methoxybenzyl acetate under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The carbohydrazonoyl group may also play a role in modulating biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H17FN2O4

Molecular Weight

344.3g/mol

IUPAC Name

[5-[(E)-[(3-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate

InChI

InChI=1S/C18H17FN2O4/c1-12(22)25-11-15-8-13(6-7-17(15)24-2)10-20-21-18(23)14-4-3-5-16(19)9-14/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+

InChI Key

TXOJKNHGDGYPOO-KEBDBYFISA-N

SMILES

CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC

Isomeric SMILES

CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)OC

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.